molecular formula C19H23NO6 B6590478 1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid CAS No. 1086398-20-0

1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid

Cat. No.: B6590478
CAS No.: 1086398-20-0
M. Wt: 361.4 g/mol
InChI Key: PHKCUIOZQOFQIL-UHFFFAOYSA-N
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Description

1’-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4’-piperidine]-7-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its spirocyclic structure, which includes a chroman and piperidine moiety. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making this compound particularly useful in synthetic organic chemistry.

Preparation Methods

One efficient method involves the use of dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1’-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4’-piperidine]-7-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4’-piperidine]-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the structure of the final product .

Comparison with Similar Compounds

Similar compounds include other Boc-protected amines and spirocyclic structures. For example:

The uniqueness of 1’-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4’-piperidine]-7-carboxylic acid lies in its specific spirocyclic structure and the presence of the Boc group, which provides both stability and versatility in synthetic applications.

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxospiro[3H-chromene-2,4'-piperidine]-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-18(2,3)26-17(24)20-8-6-19(7-9-20)11-14(21)13-5-4-12(16(22)23)10-15(13)25-19/h4-5,10H,6-9,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKCUIOZQOFQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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